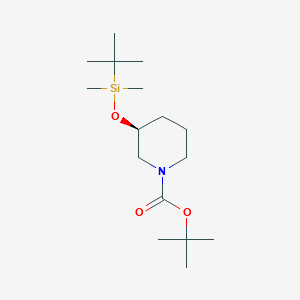
C16H33NO3Si
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C16H33NO3Si 11-Cyanoundecyltrimethoxysilane . It has a relative molecular mass of 315.52 grams per mole and exhibits a melting point of approximately -5°C and a boiling point around 300°C . This compound is soluble in inorganic acids and organic solvents at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Cyanoundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyltrimethoxysilane with sodium cyanide in the presence of a suitable solvent such as dimethylformamide . The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrimethoxysilane often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Types of Reactions:
Hydrolysis: 11-Cyanoundecyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of and .
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form , which are crucial in the formation of silane-based coatings and adhesives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanols or silanes, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: 11-Cyanoundecylsilanetriol and methanol.
Condensation: Siloxane-linked polymers or networks.
Wissenschaftliche Forschungsanwendungen
11-Cyanoundecyltrimethoxysilane has a wide range of applications in various fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Wirkmechanismus
The primary mechanism by which 11-Cyanoundecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds are highly stable and provide strong adhesion properties, making the compound valuable in coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form covalent bonds.
Vergleich Mit ähnlichen Verbindungen
- 11-Bromoundecyltrimethoxysilane
- 11-Iodoundecyltrimethoxysilane
- 11-Chloroundecyltrimethoxysilane
Comparison: 11-Cyanoundecyltrimethoxysilane is unique due to the presence of the cyano group , which imparts distinct reactivity and properties compared to its halogenated counterparts. The cyano group can participate in additional reactions, such as nucleophilic substitution , providing further versatility in synthetic applications.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3Si/c1-15(2,3)19-14(18)17-11-9-10-13(12-17)20-21(7,8)16(4,5)6/h13H,9-12H2,1-8H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWXRGUWLVVXBG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8105612.png)





![1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8105665.png)




